Methyltriphenylphosphonium bromide

Description

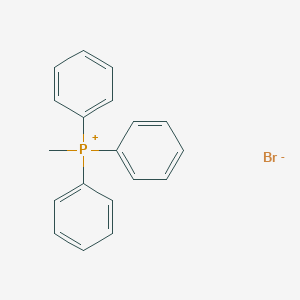

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEFCHWGJNHZNT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15912-74-0 (Parent) | |

| Record name | Methyltriphenyliphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30883580 | |

| Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Acros Organics MSDS] | |

| Record name | Methyltriphenylphosphonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1779-49-3 | |

| Record name | Methyltriphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltriphenyliphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltriphenylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyltriphenylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRIPHENYLIPHOSPHONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW2UZ3E9EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyltriphenylphosphonium Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of methyltriphenylphosphonium (B96628) bromide. It is intended to be a valuable resource for professionals in research, and drug development who utilize this versatile reagent in their work.

Core Chemical and Physical Properties

Methyltriphenylphosphonium bromide is an organophosphorus salt widely used in organic synthesis.[1] It presents as a white, hygroscopic crystalline powder.[2][3] This compound is a key precursor for the generation of methylenetriphenylphosphorane (B3051586), a fundamental reagent in the Wittig reaction for the formation of carbon-carbon double bonds.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 1779-49-3 | [2] |

| Molecular Formula | C₁₉H₁₈BrP | [1] |

| Molecular Weight | 357.23 g/mol | [1][5] |

| Appearance | White crystalline powder | [2][5][6] |

| Melting Point | 230-234 °C | [2][6][7] |

| Solubility | Soluble in polar organic solvents like methanol (B129727).[1][8] High solubility in water (400 g/L at 25 °C).[7] | |

| Flash Point | >240 °C | [2][7] |

| log Pow (n-octanol/water) | -0.582 | |

| pH | 6.0 - 6.5 (at 400 g/L at 20 °C) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | References |

| ¹H NMR | Signals observed at approximately 7.84-7.67 ppm and 3.27 ppm with a P-H coupling constant of 13.3 Hz. | [9] |

| ³¹P NMR | A chemical shift is observed at approximately 22.04 ppm in CDCl₃. | [10][11] |

| IR Spectroscopy | Data is available from techniques such as KBr wafer and ATR-IR. | [3] |

| Mass Spectrometry | Electron ionization mass spectrometry data is available for this compound. | [12] |

Synthesis of this compound

This compound is synthesized through the quaternization of triphenylphosphine (B44618) with methyl bromide.[1]

A common laboratory-scale synthesis involves the reaction of triphenylphosphine with methyl bromide, often in a suitable solvent.[1][13] An alternative reported method utilizes methanol and hydrobromic acid.[6]

Protocol using Methanol and Hydrobromic Acid:

-

To a 100 mL round-bottom flask, add triphenylphosphine (10.0 g, 38 mmol) and methanol (20 mL).[6]

-

Sequentially add 48% hydrobromic acid to the flask.[6]

-

Heat the reaction mixture to reflux at 110 °C for 8 hours.[6]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[6]

-

Upon completion, cool the mixture to room temperature.[6]

-

Dry the mixture over anhydrous sodium sulfate (B86663) and filter.[6]

-

Concentrate the filtrate under reduced pressure at 60 °C to yield the white crystalline product.[6]

Caption: Synthesis of this compound.

Applications in Organic Synthesis: The Wittig Reaction

The primary application of this compound is as a precursor to a Wittig reagent for the methylenation of aldehydes and ketones.[6][14] This reaction is a cornerstone of organic synthesis for creating alkenes.[15]

The Wittig reaction involves two main stages: the formation of the phosphorus ylide and the reaction of the ylide with a carbonyl compound.[16]

-

Ylide Formation: this compound is deprotonated by a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide, to form the highly reactive methylenetriphenylphosphorane ylide.[1][15][16]

-

Reaction with Carbonyl: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[16] This leads to the formation of a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring.[15][17]

-

Alkene Formation: The oxaphosphetane intermediate decomposes to yield the final alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[17][18]

Caption: The Wittig Reaction Mechanism.

The following is a general procedure for a Wittig reaction using this compound.

-

Ylide Preparation:

-

Suspend this compound (e.g., 8.0 equivalents) in an anhydrous solvent such as toluene (B28343) or THF in a flask under an inert atmosphere (e.g., nitrogen).[16][18]

-

At a controlled temperature (e.g., room temperature or 0 °C), add a strong base like n-butyllithium (n-BuLi) dropwise.[16][18]

-

Stir the resulting mixture for a period (e.g., 1 hour) to ensure complete formation of the ylide.[16]

-

-

Reaction with Carbonyl Compound:

-

In a separate flask, dissolve the aldehyde or ketone (1.0 equivalent) in an anhydrous solvent (e.g., THF).[16]

-

Cool the solution of the carbonyl compound to a low temperature (e.g., 0 °C or -78 °C).[16][18]

-

Slowly add the prepared ylide solution to the carbonyl solution.[16]

-

Allow the reaction to stir for a specified time (e.g., 30 minutes to 1 hour) at the low temperature, and potentially allow it to warm to a higher temperature.[16][18]

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[16]

-

Extract the product with an organic solvent, such as ethyl acetate (B1210297) (EtOAc).[16]

-

The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by column chromatography.[16]

-

Caption: A typical workflow for a Wittig reaction.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[19][20] It can cause skin and serious eye irritation.[8] It is also toxic to aquatic life with long-lasting effects.[21]

-

Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[20][22] Avoid generating dust.[22]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][21] It is hygroscopic and should be protected from moisture.[2][8]

-

First Aid: In case of contact, flush the affected area with plenty of water.[22] If inhaled, move to fresh air.[22] If ingested, seek immediate medical attention.[21][22]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[20][21]

Conclusion

This compound is a pivotal reagent in organic chemistry, primarily for its role in the Wittig reaction. Its well-defined chemical and physical properties, coupled with established synthetic and reaction protocols, make it an indispensable tool for the synthesis of alkenes in academic research and industrial applications, including drug development. Adherence to proper safety and handling procedures is essential when working with this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Methyltriphenyliphosphonium bromide | C19H18P.Br | CID 74505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 1779-49-3 [chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. This compound(1779-49-3) 1H NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound [webbook.nist.gov]

- 13. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 14. Methyl triphenyl phosphonium bromide Exporter | Methyl triphenyl phosphonium bromide Exporting Company | Methyl triphenyl phosphonium bromide International Distributor [multichemexports.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 17. Wittig Reaction [organic-chemistry.org]

- 18. total-synthesis.com [total-synthesis.com]

- 19. lobachemie.com [lobachemie.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. This compound(1779-49-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Methyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of methyltriphenylphosphonium (B96628) bromide. The information is curated for professionals in research and development who utilize this versatile compound in various synthetic applications.

Core Physical and Chemical Properties

Methyltriphenylphosphonium bromide is an organophosphorus salt widely employed in organic synthesis, most notably as a precursor to the Wittig reagent for methylenation reactions.[1] Its physical characteristics are crucial for its handling, storage, and application in chemical processes.

| Property | Value | Citations |

| Molecular Formula | C₁₉H₁₈BrP | [2][3][4][5] |

| Molecular Weight | 357.22 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1][2][4][6] |

| Melting Point | 230-234 °C | [1][2][3][7][8] |

| Solubility | Soluble in water (400 g/L at 25 °C) and polar organic solvents like methanol (B129727). | [1][2][9][10] |

| pH | 6.0-6.5 (400 g/L aqueous solution at 20 °C) | [1][11] |

| Flash Point | >240 °C | [2][7][8] |

| Vapor Pressure | 0.0000002 hPa | [1][7] |

| Sensitivity | Hygroscopic | [6][10][12] |

| Storage Temperature | Inert atmosphere, Room Temperature or 2-8°C | [1][2][12] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below, providing a practical guide for laboratory application.

1. Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from triphenylphosphine (B44618) and methyl bromide.[9]

-

Materials:

-

Triphenylphosphine (Ph₃P)

-

Methyl bromide (CH₃Br)

-

Solvent (e.g., benzene (B151609) or methanol)[1][13]

-

-

Procedure:

-

Dissolve triphenylphosphine in a suitable solvent in a pressure vessel.[13]

-

Add methyl bromide to the solution.

-

Heat the reaction mixture. For instance, refluxing a mixture of triphenylphosphine in methanol with 48% hydrobromic acid at 110 °C for 8 hours has been reported.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

Upon completion, cool the mixture to room temperature.

-

If necessary, dry the mixture over anhydrous sodium sulfate (B86663) and filter.[1]

-

Concentrate the filtrate under reduced pressure to yield the white crystalline product.[1]

-

2. Determination of Melting Point (Capillary Method)

The melting point of this compound is a key indicator of its purity. The capillary method is a standard technique for this determination.[1]

-

Apparatus:

-

Melting point apparatus (e.g., Mettler-Toledo MP70)[1]

-

Capillary tubes

-

-

Procedure:

-

Finely powder a small sample of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. This range is the melting point. The procedure can be validated against primary standards as per European Pharmacopeia (2.2.14).[1]

-

3. Wittig Reaction for Methylenation

This compound is a precursor to the Wittig reagent used for converting aldehydes and ketones into alkenes.[14] This protocol outlines the in-situ generation of the ylide and its reaction with a carbonyl compound.

-

Materials:

-

This compound

-

Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide)[14][15]

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF))[16]

-

Aldehyde or ketone

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

Suspend this compound in dry THF in a Schlenk tube under an inert atmosphere.[16]

-

Cool the suspension to 0 °C.[16]

-

Add the strong base (e.g., n-BuLi) dropwise to the suspension. The formation of the ylide is often indicated by a color change.

-

Stir the mixture for a specified time (e.g., 30 minutes) at the same temperature to ensure complete ylide formation.[16]

-

Cool the reaction mixture to a lower temperature (e.g., -78 °C).[16]

-

Add a solution of the aldehyde or ketone in THF dropwise to the ylide solution.[16]

-

Allow the reaction to proceed for a set period, then warm to a higher temperature (e.g., 0 °C or room temperature).[16][17]

-

Quench the reaction by adding a suitable reagent (e.g., water or saturated aqueous ammonium (B1175870) chloride).[16][17]

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).[16]

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to isolate the alkene product.

-

Visualizations

Wittig Reaction Workflow

The following diagram illustrates the key steps in the Wittig reaction, from the formation of the phosphonium (B103445) ylide to the synthesis of the final alkene product.

Caption: Workflow of the Wittig reaction using this compound.

This diagram outlines the two main stages of the Wittig reaction. The first stage is the deprotonation of this compound by a strong base to form the nucleophilic phosphonium ylide. The second stage involves the reaction of this ylide with a carbonyl compound, proceeding through a cyclic oxaphosphetane intermediate, to yield the desired alkene and triphenylphosphine oxide as a byproduct.[18] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[16]

References

- 1. This compound | 1779-49-3 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. Methyl Triphenyl Phosphonium Bromide - Yogi Enterprise [yogienterprise.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. Methyltriphenyliphosphonium bromide | C19H18P.Br | CID 74505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chembk.com]

- 8. This compound 98 1779-49-3 [sigmaaldrich.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]

- 13. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. lscollege.ac.in [lscollege.ac.in]

- 16. total-synthesis.com [total-synthesis.com]

- 17. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 18. Wittig Reaction [organic-chemistry.org]

Methyltriphenylphosphonium bromide synthesis from triphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltriphenylphosphonium (B96628) bromide is a pivotal reagent in organic synthesis, primarily serving as a precursor to the corresponding phosphonium (B103445) ylide for the Wittig reaction. This technical guide provides an in-depth overview of the synthesis of methyltriphenylphosphonium bromide from triphenylphosphine (B44618). It details various synthetic methodologies, presents quantitative data in a comparative format, and offers a comprehensive experimental protocol. The document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and practical application of this essential chemical transformation.

Introduction

This compound is an organophosphorus salt that plays a crucial role in the formation of carbon-carbon double bonds through the celebrated Wittig reaction.[1][2] Discovered by Georg Wittig in 1954, this reaction has become an indispensable tool for synthetic chemists, enabling the conversion of aldehydes and ketones into alkenes.[3] The synthesis of the requisite phosphonium salt is the initial and critical step in the generation of the Wittig reagent. This guide focuses on the preparation of this compound from the readily available starting material, triphenylphosphine.

The primary synthetic route involves the quaternization of triphenylphosphine, a nucleophilic phosphine, with a methyl halide, typically methyl bromide.[1][4] This S_N2 reaction proceeds readily to form the stable phosphonium salt.[3] Variations in reaction conditions, including the choice of solvent and temperature, can influence the reaction rate and overall yield. This guide will explore and compare different reported procedures to provide a comprehensive understanding of the synthesis.

Synthetic Methodologies

The synthesis of this compound from triphenylphosphine can be accomplished through several methods. The most common approach is the direct reaction with methyl bromide. An alternative method utilizes dibromomethane (B42720) in an alcohol solvent. A third, distinct method involves the reaction of triphenylphosphine with methanol (B129727) and hydrobromic acid.

Reaction with Methyl Bromide

The classical and most direct synthesis involves the reaction of triphenylphosphine with methyl bromide.[1][5] This reaction is typically performed in a solvent such as benzene (B151609) or without a solvent. Due to the low boiling point of methyl bromide, the reaction is often conducted in a sealed pressure vessel to achieve the necessary reaction temperatures.[6]

Reaction with Dibromomethane

An alternative procedure that avoids the handling of gaseous methyl bromide involves the use of dibromomethane in an alcohol solvent, such as methanol.[6] This method offers a more convenient experimental setup, as the reaction can be carried out at reflux temperatures under normal atmospheric pressure.[6]

Reaction with Methanol and Hydrobromic Acid

A high-yield synthesis has been reported using methanol and 48% hydrobromic acid with triphenylphosphine.[7] The reaction mixture is heated to reflux, and after workup, a very high yield of the desired product is obtained.[7]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound from triphenylphosphine, allowing for easy comparison of the different methodologies.

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| 1 | Triphenylphosphine, Methyl Bromide | Benzene | Room Temperature | 2 days | 99 | 232-233 | [8] |

| 2 | Triphenylphosphine, Dibromomethane | Methanol | Reflux (60-70 °C) | 24 hours | 30 (based on converted TPP) | Not Reported | [6] |

| 3 | Triphenylphosphine, Methanol, 48% HBr | Methanol | 110 °C | 8 hours | 99.2 | Not Reported | [7] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound using the high-yield method with methanol and hydrobromic acid.

Synthesis of this compound from Triphenylphosphine, Methanol, and Hydrobromic Acid[7]

Materials:

-

Triphenylphosphine (10.0 g, 38 mmol)

-

Methanol (20 mL)

-

48% Hydrobromic acid

-

Anhydrous sodium sulfate (B86663)

-

Round bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a 100 mL round bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (10.0 g, 38 mmol) and methanol (20 mL).

-

With stirring, carefully add 48% hydrobromic acid to the flask.

-

Heat the reaction mixture to 110 °C and maintain at reflux for 8 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dry the reaction mixture over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure at 60 °C using a rotary evaporator.

-

The resulting white crystalline solid is this compound.

-

The reported yield for this procedure is 13.3 g (99.2%).

Purification:

If the resulting solid is sticky, it can be washed with benzene and dried in a vacuum over P₂O₅.[7]

Reaction Pathway and Workflow

The synthesis of this compound from triphenylphosphine is a straightforward nucleophilic substitution reaction. The workflow for its subsequent use in a Wittig reaction involves the deprotonation of the phosphonium salt to form the ylide, followed by the reaction with a carbonyl compound.

Caption: Synthesis of this compound and its subsequent use in the Wittig Reaction.

Conclusion

The synthesis of this compound from triphenylphosphine is a well-established and efficient process, crucial for the generation of Wittig reagents. This guide has presented a comparative overview of the primary synthetic methodologies, highlighting the reaction conditions and yields. The provided experimental protocol offers a detailed procedure for a high-yield synthesis. A clear understanding of these synthetic routes is fundamental for researchers and professionals engaged in organic synthesis and drug development, enabling the effective application of the Wittig reaction in the construction of complex molecular architectures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. Wittig reagents - Wikipedia [en.wikipedia.org]

- 5. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | East India Chemicals International Estd.1995 [eastindiachemicals.com]

- 6. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 7. This compound | 1779-49-3 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Core Mechanism of Ylide Formation from Methyltriphenylphosphonium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols for the formation of methylenetriphenylphosphorane (B3051586), a crucial Wittig reagent, from methyltriphenylphosphonium (B96628) bromide. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

The formation of a phosphorus ylide is the critical first step in the widely utilized Wittig reaction, a Nobel Prize-winning method for the synthesis of alkenes from carbonyl compounds. Methyltriphenylphosphonium bromide is a commonly used precursor for the generation of the simplest phosphorus ylide, methylenetriphenylphosphorane (Ph₃P=CH₂). Understanding the intricacies of its formation is paramount for optimizing reaction conditions and achieving high yields of the desired alkene products.

This guide will delve into the two-primary-step mechanism of ylide formation: the synthesis of the phosphonium (B103445) salt and its subsequent deprotonation. We will present key quantitative data, detailed experimental procedures, and visual representations of the processes involved.

The Mechanism of Ylide Formation

The formation of methylenetriphenylphosphorane from this compound proceeds through a two-step sequence:

-

Formation of the Phosphonium Salt: Triphenylphosphine (B44618), a strong nucleophile, reacts with methyl bromide via a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of methyl bromide, displacing the bromide ion and forming the stable this compound salt.[1][2] This reaction is typically carried out in a suitable solvent such as benzene (B151609) or toluene (B28343).

-

Deprotonation to Form the Ylide: The methyl protons of the methyltriphenylphosphonium salt are rendered acidic (pKa ≈ 22 in DMSO) due to the electron-withdrawing effect of the adjacent positively charged phosphorus atom.[3] Treatment with a strong base results in the deprotonation of the methyl group, yielding the phosphorus ylide, methylenetriphenylphosphorane.[4] This ylide is a resonance-stabilized species, with contributing structures depicting a double bond between phosphorus and carbon (the ylene form) and a zwitterionic form with a positive charge on phosphorus and a negative charge on carbon.

Quantitative Data

A critical aspect of optimizing ylide formation is the selection of an appropriate base. The strength of the base, as indicated by its pKa, directly influences the efficiency of the deprotonation step.

Table 1: pKa Values of Common Bases Used for Ylide Formation

| Base | Formula | Conjugate Acid | pKa of Conjugate Acid |

| n-Butyllithium | n-BuLi | Butane | ~50 |

| Sodium Amide | NaNH₂ | Ammonia | ~38 |

| Potassium tert-butoxide | K-OtBu | tert-Butanol | ~17 (in H₂O) |

Note: pKa values can vary depending on the solvent.

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | CDCl₃ | 7.67-7.84 (m, 15H, Ar-H), 3.27 (d, J=13.3 Hz, 3H, P-CH₃) |

| ¹³C NMR | CDCl₃ | 135.2, 134.3, 130.5, 118.9 (Ar-C), 11.8 (d, J=57.5 Hz, P-CH₃) |

| ³¹P NMR | CDCl₃ | 22.04 |

| IR (KBr) | - | 3050, 2980, 1436 (P-Ph), 1110, 720 |

Table 3: Spectroscopic Data for Methylenetriphenylphosphorane (in situ)

| Technique | Solvent | Chemical Shift (δ) |

| ¹H NMR | THF-d₈ | ~0.9 (br s, 2H, P=CH₂) |

| ³¹P NMR | THF | ~20 |

Note: Spectroscopic data for the ylide can vary as it is highly reactive and often exists in equilibrium with its salt form.

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of the phosphonium salt from triphenylphosphine and methyl bromide.

Materials:

-

Triphenylphosphine (P(C₆H₅)₃)

-

Methyl bromide (CH₃Br)

-

Anhydrous benzene or toluene

-

Pressure bottle

-

Stirring apparatus

Procedure:

-

In a pressure bottle, dissolve triphenylphosphine in anhydrous benzene or toluene.

-

Cool the solution in an ice-salt bath.

-

Carefully add condensed methyl bromide to the cooled solution.

-

Seal the pressure bottle and allow the reaction mixture to stir at room temperature for 48 hours.

-

After the reaction is complete, cool the bottle before opening.

-

Collect the precipitated white solid, this compound, by vacuum filtration.

-

Wash the solid with cold benzene or toluene and dry under vacuum. A yield of approximately 93% can be expected.

In situ Generation of Methylenetriphenylphosphorane and Subsequent Wittig Reaction

This protocol describes the in situ generation of the ylide using n-butyllithium followed by its reaction with a carbonyl compound (e.g., cyclohexanone).

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Carbonyl compound (e.g., cyclohexanone)

-

Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

-

Syringes

Procedure:

-

Set up a dry, three-necked round-bottom flask under a nitrogen atmosphere.

-

Add this compound to the flask.

-

Add anhydrous THF or diethyl ether via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

While stirring, slowly add a solution of n-butyllithium in hexanes dropwise via syringe. A color change to deep orange or red indicates the formation of the ylide.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Slowly add a solution of the carbonyl compound in the same anhydrous solvent to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up the reaction by quenching with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography or distillation.

Visualizations

Reaction Mechanism

References

The Wittig Reaction: A Technical Guide to the Mechanism with Methyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the stereoselective formation of carbon-carbon double bonds. This technical guide provides an in-depth exploration of the Wittig reaction mechanism, with a specific focus on the use of methyltriphenylphosphonium (B96628) bromide to introduce a methylene (B1212753) group. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction's theoretical underpinnings and practical applications.

Core Mechanism of the Wittig Reaction

The Wittig reaction facilitates the conversion of an aldehyde or ketone to an alkene through the reaction with a phosphorus ylide, also known as a Wittig reagent.[1][2] The driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct.[3]

The reaction mechanism, particularly under lithium-salt-free conditions, is now widely understood to proceed through a concerted [2+2] cycloaddition pathway.[1][4] This involves the direct formation of a four-membered ring intermediate, the oxaphosphetane.[1][5] While the existence of a betaine (B1666868) intermediate has been a subject of considerable research and debate, current evidence suggests that for unstabilized ylides like methylenetriphenylphosphorane (B3051586), the oxaphosphetane is the key intermediate, and the reaction is under kinetic control.[1][4][6] The decomposition of the oxaphosphetane via a syn-elimination yields the desired alkene and triphenylphosphine oxide.[4]

The overall transformation can be summarized in two main stages:

-

Ylide Formation: The Wittig reagent, in this case, methylenetriphenylphosphorane (Ph₃P=CH₂), is generated in situ by the deprotonation of its corresponding phosphonium (B103445) salt, methyltriphenylphosphonium bromide, using a strong base.[2][7]

-

Olefin Synthesis: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of the alkene.[7]

Logical Flow of the Wittig Reaction Mechanism

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. fiveable.me [fiveable.me]

- 7. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of Methyltriphenylphosphonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for methyltriphenylphosphonium (B96628) bromide, a widely used reagent in organic synthesis, particularly in the Wittig reaction. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive resource for compound identification and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and Mass Spectrometry for methyltriphenylphosphonium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| 7.84 - 7.67 | m | 15H, Phenyl protons (aromatic) | |

| 3.27 | d | 13.3 Hz | 3H, Methyl protons (-CH₃) |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 135.0 - 128.0 (approx.) | Phenyl carbons |

| 118.0 (approx.) | ipso-Carbon (C attached to P) |

| 11.5 (approx.) | Methyl carbon (-CH₃) |

Solvent: CDCl₃

Table 3: ³¹P NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~22-25 | P nucleus |

Infrared (IR) Spectroscopy

Table 4: Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2920 | Medium | C-H stretch (aliphatic, methyl) |

| ~1580, 1480, 1435 | Strong | C=C stretch (aromatic ring) |

| ~1110 | Strong | P-C stretch (P-phenyl) |

| ~995 | Medium | C-H bend (aromatic, out-of-plane) |

| ~720, 690 | Strong | C-H bend (aromatic, out-of-plane) |

Sample Preparation: KBr wafer or Nujol mull[6]

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity (%) | Assignment |

| 277 | 5.3 | [M-Br-H]⁺ |

| 275 | 45.2 | [M-Br-3H]⁺ |

| 262 | 100.0 | [P(C₆H₅)₃]⁺ (Triphenylphosphine) |

| 183 | 77.1 | [P(C₆H₅)₂]⁺ |

| 152 | 9.3 | [C₁₂H₈]⁺ (Biphenylene) |

| 108 | 30.3 | [P(C₆H₅)]⁺ |

| 77 | 5.7 | [C₆H₅]⁺ (Phenyl cation) |

Ionization Method: Electron Ionization (EI)[3][7][8]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution.

-

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard proton NMR experiment is performed with a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between pulses.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

³¹P NMR Acquisition: A proton-decoupled ³¹P NMR spectrum is obtained. As ³¹P is a sensitive nucleus, a relatively small number of scans is usually sufficient.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an external standard for ³¹P NMR (85% H₃PO₄ at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is combined with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

The mixture is finely ground to a homogenous powder using an agate mortar and pestle.

-

The powder is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.[9][10]

-

-

Sample Preparation (Thin Solid Film Method):

-

A small amount of this compound is dissolved in a volatile organic solvent such as methylene (B1212753) chloride.[11]

-

A drop of the resulting solution is applied to a salt plate (e.g., NaCl or KBr).[11]

-

The solvent is allowed to evaporate, leaving a thin film of the solid sample on the plate.[11]

-

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a clean salt plate) is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: For electron ionization (EI), the solid sample is introduced directly into the ion source via a direct insertion probe.[12] For electrospray ionization (ESI), which is also a common technique for salts, the sample would be dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724) at a low concentration (e.g., 1 mg/mL) and then further diluted.[13][14]

-

Instrumentation: A mass spectrometer equipped with an EI source is used. The instrument is operated in positive ion mode.

-

Data Acquisition: The sample is vaporized by heating in the ion source, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[12] This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z values. The molecular ion peak (if observed) and the fragmentation pattern are analyzed to confirm the structure of the compound. For ionic compounds like this compound, the spectrum typically shows the mass of the cation.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of this compound and the relationship between the spectroscopic data and its molecular structure.

References

- 1. This compound(1779-49-3) 1H NMR [m.chemicalbook.com]

- 2. This compound(1779-49-3) 13C NMR spectrum [chemicalbook.com]

- 3. This compound(1779-49-3) MS [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Methyltriphenyliphosphonium bromide | C19H18P.Br | CID 74505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. eng.uc.edu [eng.uc.edu]

- 10. webassign.net [webassign.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Methyltriphenylphosphonium Bromide in THF and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of methyltriphenylphosphonium (B96628) bromide, a critical reagent in organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual workflows to support laboratory applications.

Executive Summary

Methyltriphenylphosphonium bromide is a quaternary phosphonium (B103445) salt widely employed as a precursor to the Wittig reagent, methylenetriphenylphosphorane. Its efficacy in carbon-carbon bond formation, particularly in the synthesis of alkenes, is well-established. A crucial aspect of its application is its solubility in various organic solvents, which dictates reaction conditions and outcomes. This guide offers a detailed overview of its solubility profile, particularly in tetrahydrofuran (B95107) (THF), and provides standardized protocols for solubility determination.

Solubility Profile of this compound

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |

| Water | H₂O | 18.02 | 400 g/L[3][4][5] | 25[3][4][5] |

| Methanol | CH₃OH | 32.04 | 950 g/L[3] | 20[3] |

Qualitative Solubility Data

The solubility of this compound in tetrahydrofuran (THF) is of particular interest due to its widespread use in the Wittig reaction. In this context, it is often described as being suspended in THF, indicating that it is sparingly soluble.[1] The formation of the ylide upon addition of a strong base improves the homogeneity of the mixture.

The following table provides a summary of the qualitative solubility of this compound in a range of common organic solvents.

| Solvent | Chemical Formula | Classification | Solubility |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Sparingly soluble (often used as a suspension) |

| Chloroform | CHCl₃ | Polar aprotic | Soluble[3] |

| Aliphatic Alcohols | R-OH | Polar protic | Soluble[3] |

| Aromatic Hydrocarbons (e.g., Benzene, Toluene) | C₆H₆, C₇H₈ | Nonpolar | Practically insoluble[3] |

| Acetone | C₃H₆O | Polar aprotic | Practically insoluble[3] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of saturating a known volume of solvent with the solute and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound

-

Solvent of interest (e.g., THF, analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Standard laboratory glassware

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a volumetric flask.

-

Add a known volume of the solvent to the flask.

-

Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for analysis.

-

-

Analysis:

-

Analyze the diluted solution using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Visualizing Experimental Workflows

Logical Flow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A flowchart of the key steps in the experimental determination of solubility.

Experimental Workflow for the Wittig Reaction in THF

Given the significance of this compound in the Wittig reaction, often carried out in THF, the following diagram outlines the typical experimental workflow.

Caption: A step-by-step workflow of a typical Wittig reaction using this compound in THF.

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound in THF and other organic solvents. While quantitative data remains limited for many organic solvents, the provided qualitative information and the detailed experimental protocol for solubility determination will aid researchers in optimizing their experimental designs. The visualized workflows for both solubility determination and the Wittig reaction offer clear, step-by-step guidance for laboratory practice. Further research into the quantitative solubility of this important reagent in a broader range of solvents would be a valuable contribution to the field of organic synthesis.

References

The Genesis of a Cornerstone Reagent: An In-depth Technical Guide to the Discovery and History of Methyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the history, synthesis, and fundamental properties of methyltriphenylphosphonium (B96628) bromide, a pivotal reagent in organic chemistry. Its discovery was inextricably linked to the development of the Wittig reaction, a Nobel Prize-winning olefination method that has become an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and other high-value compounds.

A Serendipitous Discovery: The Dawn of the Wittig Reaction

The story of methyltriphenylphosphonium bromide is fundamentally the story of the Wittig reaction. In 1954, the German chemist Georg Wittig and his coworker Ulrich Schöllkopf reported a novel method for the synthesis of alkenes.[1][2] Their work, published in the journal Chemische Berichte, described the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine (B44618) oxide. This reaction, which now bears Wittig's name, was a groundbreaking discovery for which he was awarded the Nobel Prize in Chemistry in 1979.[1]

The key reagent in this transformation is the phosphorus ylide, a neutral, dipolar molecule. This compound serves as a crucial precursor to the simplest of these ylides, methylenetriphenylphosphorane. The phosphonium (B103445) salt itself is synthesized through the quaternization of triphenylphosphine with methyl bromide, a straightforward but essential step that lays the foundation for the subsequent olefination reaction.[3]

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₈BrP | [3][4] |

| Molecular Weight | 357.22 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 230-234 °C | [4][5] |

| Solubility | Soluble in polar organic solvents | [3] |

| CAS Number | 1779-49-3 | [4] |

Experimental Protocols: The Synthesis of this compound

The following is a detailed, vetted experimental protocol for the synthesis of this compound, adapted from the trusted resource Organic Syntheses.

Procedure: Synthesis of this compound

Source: Organic Syntheses, Coll. Vol. 5, p.751 (1973); Vol. 40, p.66 (1960).[6]

Materials:

-

Triphenylphosphine

-

Methyl bromide

-

Benzene (B151609) (dry)

-

Pressure bottle

-

Ice-salt mixture

Methodology:

-

A solution of 55 g (0.21 mole) of triphenylphosphine dissolved in 45 ml of dry benzene is placed in a pressure bottle.

-

The pressure bottle is cooled in an ice-salt mixture.

-

28 g (0.29 mole) of previously condensed methyl bromide is added to the cooled solution.

-

The bottle is sealed and allowed to stand at room temperature for 2 days.

-

After 2 days, the pressure bottle is carefully opened.

-

The white solid product, this compound, is collected by suction filtration.

-

The collected solid is washed with approximately 500 ml of hot benzene to remove any unreacted triphenylphosphine.

-

The product is then dried. The yield of the crude product is nearly quantitative. For most applications, this crude product is of sufficient purity.

Visualizing the Chemistry: Synthesis and Reaction Pathways

The following diagrams, rendered in the DOT language for Graphviz, illustrate the key chemical transformations involving this compound.

References

Unraveling the Antineoplastic Potential of Methyltriphenylphosphonium Bromide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the antineoplastic activity of Methyltriphenylphosphonium bromide (MTPP). Synthesizing available data on MTPP and related triphenylphosphonium (TPP) compounds, this document offers researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action, experimental validation protocols, and relevant signaling pathways. While extensive research has been conducted on various TPP derivatives, this guide focuses on the core compound, MTPP, and extrapolates from closely related analogues to present a complete picture of its potential as an anticancer agent.

Core Concepts: Mitochondrial Targeting and Induction of Apoptosis

The primary mechanism underlying the antineoplastic activity of this compound is its ability to selectively target and accumulate within the mitochondria of cancer cells. Due to their lipophilic and cationic nature, TPP compounds are driven across the mitochondrial membrane by the significantly higher negative mitochondrial membrane potential observed in cancer cells compared to healthy cells. This targeted accumulation leads to mitochondrial dysfunction, a surge in reactive oxygen species (ROS), and the subsequent initiation of the intrinsic apoptotic pathway.

Quantitative Analysis of Cytotoxicity

While specific IC50 values for this compound are not extensively documented in publicly available literature, the broader class of triphenylphosphonium derivatives has demonstrated significant cytotoxic effects across a range of cancer cell lines. The data presented below is a compilation from various studies on TPP-containing molecules and serves as a reference for the potential efficacy of MTPP.

Table 1: Cytotoxicity of Triphenylphosphonium Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| TPP Derivative 1 | A549 (Lung) | MTT | 9.62 ± 1.14 | [1] |

| TPP Derivative 2 | HCT116 (Colon) | MTT | 6.43 ± 0.72 | [1] |

| TPP Derivative 3 | A375 (Melanoma) | MTT | 8.07 ± 1.36 | [1] |

| TPP Derivative 4 | MCF-7 (Breast) | MTT | 3.1 ± 0.8 (µg/mL) | [2] |

| TPP Derivative 5 | MDA-MB-231 (Breast) | MTT | 2.4 ± 0.6 (µg/mL) | [2] |

| TPP Derivative 6 | T-47D (Breast) | MTT | 1.8 ± 0.6 (µg/mL) | [2] |

| TPP Derivative 7 | K-562 (Leukemia) | Not Specified | 0.034 | |

| TPP Derivative 8 | U251 (CNS) | Not Specified | 0.067 | |

| TPP Derivative 9 | MDA-MB-468 (Breast) | Not Specified | 0.064 | |

| TPP Derivative 10 | RPMI-8226 (Leukemia) | Not Specified | 0.020 |

Note: The specific structures of the TPP derivatives in the table vary across the cited literature. This table is intended to provide a general understanding of the potency of this class of compounds.

In Vivo Antineoplastic Activity

In vivo studies using xenograft models in mice have demonstrated the potential of TPP derivatives to inhibit tumor growth. For instance, intraperitoneal administration of a TPP compound was shown to slow the growth of subcutaneous HT-29 human colon carcinoma xenografts by 41% to 59% compared to controls. Another study showed a 46% to 57% reduction in MB49 murine bladder carcinoma xenograft growth. These findings underscore the potential for MTPP and related compounds to be effective in a preclinical setting.

Mechanism of Action: A Multi-faceted Approach

The antineoplastic activity of MTPP is not limited to a single mode of action. The accumulation of MTPP in mitochondria initiates a cascade of events leading to cell death.

Mitochondrial Depolarization and ROS Production

The primary event following MTPP accumulation is the disruption of the mitochondrial membrane potential. This depolarization impairs mitochondrial function, including ATP synthesis. A critical consequence of this disruption is the excessive production of Reactive Oxygen Species (ROS). While moderate levels of ROS can promote cancer cell proliferation, the high levels induced by MTPP lead to oxidative stress, damaging cellular components and triggering apoptotic signaling.

Induction of Apoptosis

The MTPP-induced ROS production is a key trigger for the intrinsic pathway of apoptosis. This process involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate the permeabilization of the outer mitochondrial membrane. Pro-apoptotic proteins like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria into the cytoplasm.

Caspase Activation Cascade

The released cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.

Cell Cycle Arrest

Some studies on TPP derivatives have also indicated an ability to induce cell cycle arrest, primarily in the G1 phase. This prevents cancer cells from progressing through the cell division cycle, further contributing to the overall antiproliferative effect.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

References

- 1. Brassinosteroids cause cell cycle arrest and apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Methyltriphenylphosphonium Bromide Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing the Wittig reaction using methyltriphenylphosphonium (B96628) bromide. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[1][2][3] This protocol focuses on the use of methyltriphenylphosphonium bromide, a common reagent for introducing a methylene (B1212753) group (=CH₂).

Reaction Principle and Mechanism

The Wittig reaction involves the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound.[1][2] The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct.[4]

The reaction proceeds through the following key steps:

-

Ylide Formation: The phosphorus ylide is generated by deprotonating the phosphonium (B103445) salt, this compound, with a strong base.[5]

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Intermediate Formation: This leads to the formation of a betaine (B1666868) intermediate or directly to a four-membered ring intermediate called an oxaphosphetane through a [2+2] cycloaddition.[1][6]

-

Alkene Formation: The intermediate collapses to form the final alkene product and triphenylphosphine oxide.[6]

References

Application Notes and Protocols: Step-by-Step Methylenation using Methyltriphenylphosphonium Bromide

Introduction

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2] Discovered by Georg Wittig in 1954, this reaction involves the treatment of an aldehyde or a ketone with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and triphenylphosphine (B44618) oxide.[3][4] Its significance in academic and industrial research, particularly in drug development and natural product synthesis, is underscored by the awarding of the Nobel Prize in Chemistry to Wittig in 1979.[3][4]

Methyltriphenylphosphonium (B96628) bromide is an essential reagent in this field, serving as the precursor to the simplest phosphorus ylide, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).[5][6] This ylide is widely used to introduce a methylene (B1212753) (-CH₂) group into a molecule by converting a carbonyl group (C=O) into a terminal alkene (C=CH₂).[3][7] A major advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, avoiding the formation of isomeric mixtures that can occur with other elimination reactions.[4] This protocol details the preparation of the Wittig reagent from methyltriphenylphosphonium bromide and its subsequent application in the methylenation of carbonyl compounds.

General Reaction Scheme

The overall process can be divided into two main stages:

-

Ylide Formation: The phosphonium (B103445) salt, this compound, is deprotonated by a strong base to form the nucleophilic ylide (methylenetriphenylphosphorane).

-

Wittig Reaction: The ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of an alkene and triphenylphosphine oxide.

Stage 1: Ylide Formation [(C₆H₅)₃P⁺CH₃]Br⁻ + Base → (C₆H₅)₃P=CH₂

Stage 2: Wittig Reaction with a Carbonyl Compound (e.g., Cyclohexanone) (C₆H₅)₃P=CH₂ + C₆H₁₀O → C₆H₁₀=CH₂ + (C₆H₅)₃P=O

Experimental Workflow

The following diagram illustrates the typical workflow for a methylenation reaction using this compound.

Caption: A flowchart of the Wittig methylenation process.

Detailed Experimental Protocols

Two common protocols are presented below, differing primarily in the choice of base and solvent. The selection depends on the reactivity of the carbonyl substrate and the equipment available.

Protocol 1: Methylenation of Cyclohexanone (B45756) using n-Butyllithium in Diethyl Ether

This protocol is adapted from a procedure published in Organic Syntheses for the preparation of methylenecyclohexane.[8]

Materials:

-

This compound (35.7 g, 0.10 mol)

-

Anhydrous diethyl ether (300 mL total)

-

n-Butyllithium (n-BuLi) in hexanes (0.10 mol, volume depends on concentration)

-

Cyclohexanone (9.8 g, 0.10 mol)

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions (three-necked flask, reflux condenser, addition funnel)

Procedure:

-

Setup: Assemble a 500-mL three-necked round-bottomed flask equipped with a reflux condenser, an addition funnel, a mechanical stirrer, and a gas inlet. Maintain a gentle flow of inert gas (nitrogen or argon) throughout the reaction.

-

Ylide Preparation: Add the n-butyllithium solution and 200 mL of anhydrous ether to the flask. While stirring, cautiously add the this compound in portions over a 5-minute period. A characteristic orange-yellow color of the ylide should appear.

-

Reaction with Ketone: Dissolve 9.8 g (0.10 mol) of cyclohexanone in 40 mL of anhydrous ether and add this solution dropwise from the addition funnel to the stirred ylide solution.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux overnight.

-

Workup: Cool the reaction mixture to room temperature. Remove the precipitated triphenylphosphine oxide and lithium salts by suction filtration. Wash the precipitate with 100 mL of ether.

-

Extraction: Combine the ethereal filtrates and extract them with 100-mL portions of water until the aqueous layer is neutral. Dry the organic layer over anhydrous calcium chloride.

-

Purification: Carefully remove the ether by distillation. Fractionally distill the remaining residue to obtain pure methylenecyclohexane.[8]

Protocol 2: General Methylenation using Potassium tert-Butoxide in THF

This protocol uses a solid alkoxide base, which can be easier to handle than pyrophoric n-BuLi solutions. The Wittig reagent is prepared in situ by deprotonating the phosphonium salt with potassium tert-butoxide.[3][5]

Materials:

-

This compound (1.2 equiv.)

-

Potassium tert-butoxide (t-BuOK) (1.2 equiv.)

-

Aldehyde or Ketone (1.0 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Setup: In an oven-dried, two-necked round-bottomed flask under an inert atmosphere, suspend this compound (1.2 equiv.) in anhydrous THF.

-

Ylide Preparation: Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.2 equiv.) portion-wise while stirring vigorously. The formation of the ylide is indicated by the appearance of a deep yellow or orange color.[9] Allow the mixture to stir at 0 °C for 1-2 hours.

-

Reaction with Carbonyl: Dissolve the aldehyde or ketone (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Completion: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-24 hours or until TLC analysis indicates complete consumption of the starting material.[10]

-

Workup: Quench the reaction by slowly adding water. Remove most of the THF under reduced pressure.

-

Extraction: Add water and a suitable organic solvent (e.g., diethyl ether or hexanes) to the residue. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to yield the desired alkene.

Quantitative Data Summary

The efficiency of the Wittig reaction can vary based on the substrate, base, and reaction conditions. The following table summarizes representative data from literature examples.

| Substrate | Molar Ratio (Salt:Base:Substrate) | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Cyclohexanone | 1:1:1 | n-BuLi | Diethyl Ether | Reflux | Overnight | 35–40% | [8] |

| p-Nitrobenzaldehyde | 1.1:1.1:1 | NaNH₂ | THF | Cold | - | 62% | [3][5] |

| General Aldehyde | 1.2:1.2:1 | t-BuOK | THF | Room Temp. | 16 h | ~60-90% | [10] |

| Sterically Hindered Ketone | 1.2:1.2:1 | t-BuOK | THF | Room Temp. | 16 h | Variable | [3][5] |

Safety and Handling

-

Anhydrous Conditions: The Wittig reaction, particularly the ylide formation step, is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere of nitrogen or argon.[4]

-

Strong Bases: Bases like n-butyllithium are pyrophoric and must be handled with extreme care using proper syringe techniques. Potassium tert-butoxide is highly corrosive and hygroscopic. Avoid contact with skin and moisture.

-

Reagents: this compound is a stable salt but should be stored in a dry environment. Triphenylphosphine, its precursor, is an irritant.[11]

-

Byproduct Removal: The primary byproduct, triphenylphosphine oxide, can sometimes be difficult to separate from the desired alkene.[2] Purification via chromatography or crystallization is often necessary.

References

- 1. nbinno.com [nbinno.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | East India Chemicals International Estd.1995 [eastindiachemicals.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

Synthesis of Terminal Alkenes Using Methyltriphenylphosphonium Bromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of terminal alkenes from aldehydes and ketones utilizing methyltriphenylphosphonium (B96628) bromide via the Wittig reaction. This powerful olefination technique is a cornerstone in organic synthesis, offering a reliable method for the formation of carbon-carbon double bonds with high regioselectivity. Its applications are widespread, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs).

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, is a Nobel Prize-winning method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides (Wittig reagents).[1] The use of methyltriphenylphosphonium bromide is paramount for the introduction of a terminal methylene (B1212753) group (=CH₂), a common structural motif in natural products and pharmaceutical agents.[2][3] The reaction is lauded for its predictability in the location of the newly formed double bond, a distinct advantage over elimination reactions which can often yield mixtures of isomers.[4][5] The thermodynamic driving force for this transformation is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[6]

Reaction Mechanism

The Wittig reaction proceeds through a series of well-defined steps. First, the phosphonium (B103445) salt, this compound, is deprotonated by a strong base to form the phosphorus ylide, methylenetriphenylphosphorane. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This initial nucleophilic addition leads to the formation of a zwitterionic intermediate known as a betaine, which subsequently undergoes ring-closure to form a four-membered oxaphosphetane ring. This intermediate is unstable and rapidly decomposes in a retro-[2+2] cycloaddition to yield the desired terminal alkene and triphenylphosphine oxide.[4]

Caption: The reaction mechanism of the Wittig olefination.

Quantitative Data Summary

The Wittig reaction using this compound is a high-yielding process for the synthesis of terminal alkenes from a variety of aldehydes and ketones. The following table summarizes typical yields obtained for this transformation with different carbonyl substrates.

| Entry | Carbonyl Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |